Product packaging for Ethyl 2,3-difluoro-6-methoxyphenylacetate(Cat. No.:CAS No. 1807035-40-0)

Ethyl 2,3-difluoro-6-methoxyphenylacetate

Cat. No.: B1412970
CAS No.: 1807035-40-0
M. Wt: 230.21 g/mol
InChI Key: LARXGSDWHMNBFS-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-6-methoxyphenylacetate ( 1807035-40-0) is a fluorinated organic compound with the molecular formula C 11 H 12 F 2 O 3 and a molecular weight of 230.21 g/mol . It serves as a versatile chemical building block in medicinal chemistry and organic synthesis. Compounds within this class are primarily valued as key intermediates for the construction of more complex molecules. The incorporation of fluorine atoms into organic frameworks is a established strategy in drug discovery and development. Fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as its metabolic stability, lipophilicity, and bioavailability . The presence of both fluorine and a methoxy group on the phenyl ring makes this ester a valuable precursor for generating carboxylic acids or other derivatives that can be used in decarboxylative coupling reactions or to create amide linkages . These reactions are fundamental for introducing the difluoroarylmethyl moiety into target structures, a group of high interest in the design of bioactive compounds. This product is intended for research purposes as a synthetic intermediate. It is strictly for laboratory use and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound to explore new synthetic pathways or develop novel chemical entities for scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F2O3 B1412970 Ethyl 2,3-difluoro-6-methoxyphenylacetate CAS No. 1807035-40-0

Properties

IUPAC Name

ethyl 2-(2,3-difluoro-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-9(15-2)5-4-8(12)11(7)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARXGSDWHMNBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-difluoro-6-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-6-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-difluoro-6-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,3-difluoro-6-methoxybenzaldehyde.

    Reduction: 2,3-difluoro-6-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2,3-difluoro-6-methoxyphenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in synthetic organic chemistry.

Reaction TypeCommon ReagentsMajor Products Formed
OxidationKMnO4, CrO32,3-difluoro-6-methoxybenzoic acid
ReductionLiAlH4, NaBH42,3-difluoro-6-methoxyphenylethanol
SubstitutionNaOMe, KOtBuVarious substituted derivatives

Pharmaceutical Research

Research is ongoing into the compound's potential biological activities. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines . The presence of fluorine atoms may enhance binding affinity to biological targets.

Agrochemicals

The compound is being investigated for its use in developing new agrochemicals. Its unique properties could lead to the creation of more effective herbicides or pesticides that are less harmful to non-target organisms.

Materials Science

This compound is also explored for applications in materials science. Its incorporation into polymers can improve thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Synthesis of Functionalized Quinoxalinones

In another study, researchers utilized this compound in a photoinduced reaction to synthesize C3-functionalized quinoxalinones. This method demonstrated high yields and operational simplicity under ambient conditions . The findings suggest that this compound can facilitate efficient synthetic pathways in organic chemistry.

Mechanism of Action

The mechanism by which Ethyl 2,3-difluoro-6-methoxyphenylacetate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Comparison with Structural Isomers

Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0)

This compound is a structural isomer of the target molecule, sharing the same molecular formula (C₁₁H₁₂F₂O₃) but differing in fluorine substitution positions (2,4-difluoro vs. 2,3-difluoro) .

  • Lipophilicity : The 2,4-difluoro configuration may enhance hydrophobic interactions compared to the 2,3-isomer.
  • Synthetic pathways : Regioselective fluorination methods would differ during synthesis.
Parameter Ethyl 2,3-difluoro-6-methoxyphenylacetate Ethyl 2,4-difluoro-6-methoxyphenylacetate
CAS Number 1807035-40-0 691905-11-0
Fluorine Positions 2,3 2,4
Molecular Weight 230.21 g/mol 230.21 g/mol

Comparison with Other Fluorinated Esters

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

This compound (C₁₂H₁₅FO₄, MW 246.24 g/mol) features a single fluorine at position 4 and two methoxy groups at positions 2 and 6 . Key differences include:

  • Molecular weight : Higher due to additional methoxy group.

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride (CAS 1956311-12-8)

A hydrochloride salt with two fluorines on the propanoate chain and a methylamino group . Unlike the target compound, this is an aliphatic ester with distinct applications (e.g., intermediates in drug synthesis).

Parameter This compound Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate
CAS Number 1807035-40-0 1193392-97-0
Fluorine Count 2 1
Methoxy Groups 1 2
Molecular Weight 230.21 g/mol 246.24 g/mol

Biological Activity

Ethyl 2,3-difluoro-6-methoxyphenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

This compound is characterized by the presence of difluoromethyl and methoxy functional groups, which can influence its reactivity and biological interactions. The synthesis typically involves the reaction of 6-methoxy-2,3-difluorobenzoyl chloride with ethanol in the presence of a base such as triethylamine, leading to the formation of the ester.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects on biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

Studies have reported that this compound demonstrates antimicrobial properties against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2,3-difluoro-4-methoxyphenylacetateMethoxy group at position 4Moderate anticancer activity
Ethyl 2,3-difluoro-4-hydroxyphenylacetateHydroxy group at position 4Stronger antibacterial properties
Ethyl 2,3-difluoro-4-chlorophenylacetateChlorine substituent at position 4Enhanced cytotoxicity against specific cancer types

Case Studies

  • Cytotoxicity Assay in Cancer Cell Lines
    A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells. This suggests a promising potential for development as an anticancer agent.
  • Antimicrobial Efficacy
    In another study assessing antimicrobial activity, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,3-difluoro-6-methoxyphenylacetate
Reactant of Route 2
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Ethyl 2,3-difluoro-6-methoxyphenylacetate

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